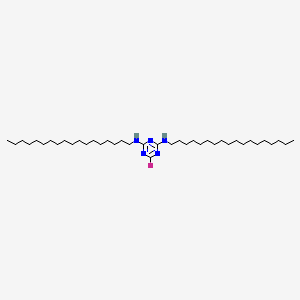
6-Fluoro-N~2~,N~4~-dioctadecyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-N~2~,N~4~-dioctadecyl-1,3,5-triazine-2,4-diamine is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom and two octadecyl groups attached to the triazine ring. The triazine core is known for its stability and versatility, making it a valuable scaffold in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N~2~,N~4~-dioctadecyl-1,3,5-triazine-2,4-diamine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide For instance, the reaction of cyanuric chloride with octadecylamine and a fluorinating agent under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale trimerization processes followed by sequential nucleophilic substitutions. The use of microwave-assisted synthesis can enhance reaction efficiency and yield . Additionally, the purification of the final product is crucial to ensure its quality and applicability in various fields.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N~2~,N~4~-dioctadecyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and octadecyl groups can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkylamines, thiols, and alcohols can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups replacing the fluorine atom or octadecyl groups .
Scientific Research Applications
6-Fluoro-N~2~,N~4~-dioctadecyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cells.
Medicine: Explored for its role in drug development, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of herbicides, UV absorbers, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 6-Fluoro-N~2~,N~4~-dioctadecyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways . The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
6,N~2~-Diaryl-1,3,5-triazine-2,4-diamines: Known for their antiproliferative activity against cancer cells.
1,3,5-Triazine-2,4,6-triamine (Melamine): Widely used in the production of plastics and resins.
Cyanuric Acid: Used in swimming pool maintenance and as a precursor for herbicides.
Uniqueness
6-Fluoro-N~2~,N~4~-dioctadecyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of a fluorine atom and long alkyl chains, which enhance its stability and lipophilicity. This makes it particularly valuable in applications requiring durable and hydrophobic materials .
Properties
CAS No. |
91777-63-8 |
|---|---|
Molecular Formula |
C39H76FN5 |
Molecular Weight |
634.1 g/mol |
IUPAC Name |
6-fluoro-2-N,4-N-dioctadecyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C39H76FN5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-43-37(40)44-39(45-38)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H2,41,42,43,44,45) |
InChI Key |
JFNQENFKHRYOKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=NC(=NC(=N1)F)NCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)
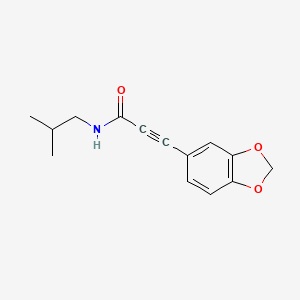
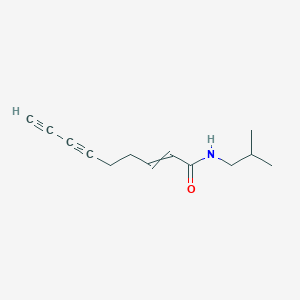
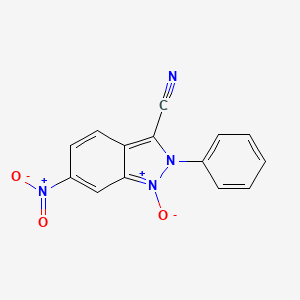
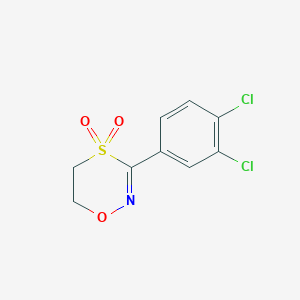
![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)
![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)
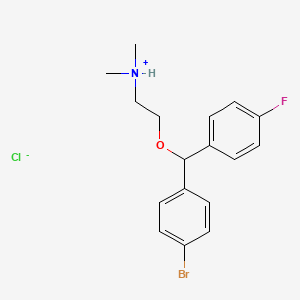
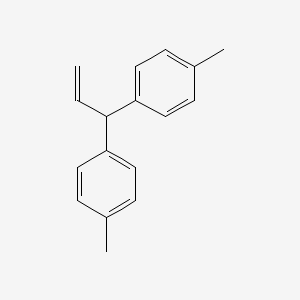
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)
![N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea](/img/structure/B14347052.png)
